molecular formula C24H21N5O2S B10926821 6-(3-methoxyphenyl)-1,3-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(3-methoxyphenyl)-1,3-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10926821
M. Wt: 443.5 g/mol
InChI Key: CDBVJDMZSMFSGQ-UHFFFAOYSA-N
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Description

6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a benzothiazolyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxyphenylhydrazine with 1,3-dimethyl-2-cyanoacrylate to form the pyrazolo[3,4-b]pyridine core. This intermediate is then reacted with 4-methyl-1,3-benzothiazol-2-ylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole-2-carboxamide
  • 6-Methoxy-2-(4-methoxyphenyl)benzothiazole
  • N-(4-Methyl-1,3-benzothiazol-2-yl)acetamide

Uniqueness

6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its pyrazolo[3,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H21N5O2S

Molecular Weight

443.5 g/mol

IUPAC Name

6-(3-methoxyphenyl)-1,3-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H21N5O2S/c1-13-7-5-10-19-21(13)26-24(32-19)27-23(30)17-12-18(15-8-6-9-16(11-15)31-4)25-22-20(17)14(2)28-29(22)3/h5-12H,1-4H3,(H,26,27,30)

InChI Key

CDBVJDMZSMFSGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=NC4=C3C(=NN4C)C)C5=CC(=CC=C5)OC

Origin of Product

United States

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